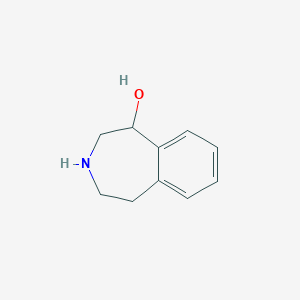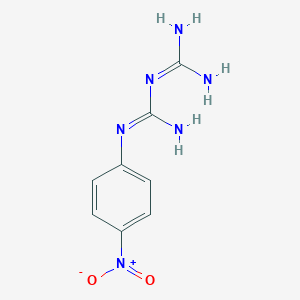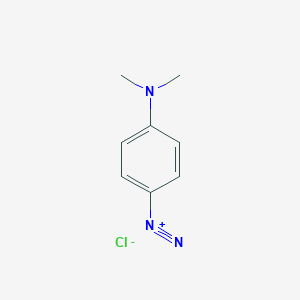![molecular formula C26H17NO4S B095171 9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]- CAS No. 15958-61-9](/img/structure/B95171.png)
9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]- is a synthetic compound that has been extensively studied for its potential use in various fields of science and research. This compound is also known as AQ4N and has been found to have significant potential in the field of cancer research. AQ4N is a prodrug that is activated under hypoxic conditions, which makes it an ideal candidate for cancer treatment. In
Mechanism Of Action
AQ4N is activated under hypoxic conditions, which leads to the formation of a cytotoxic metabolite. The metabolite is thought to function by inhibiting DNA synthesis and inducing apoptosis in cancer cells. The compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Biochemical And Physiological Effects
AQ4N has been shown to have significant effects on the biochemical and physiological processes of cancer cells. The compound has been shown to induce DNA damage and inhibit DNA synthesis, which leads to cell death. AQ4N has also been shown to inhibit angiogenesis, which can lead to the starvation of tumors. The compound has also been shown to have an effect on the immune system, which can help to enhance the body's natural defense mechanisms against cancer.
Advantages And Limitations For Lab Experiments
AQ4N has several advantages for lab experiments. The compound is relatively easy to synthesize and has been extensively studied for its potential use in cancer treatment. AQ4N is also selective for hypoxic cells, which makes it an ideal candidate for cancer treatment. However, AQ4N also has some limitations for lab experiments. The compound is relatively unstable and can degrade over time, which can affect the results of experiments. AQ4N also has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of AQ4N. One potential direction is the development of new analogs of AQ4N that have improved stability and solubility. Another potential direction is the study of AQ4N in combination therapy with other anticancer drugs. The compound has also been studied for its potential use in other fields of research, such as the treatment of ischemic diseases. Further research is needed to fully understand the potential of AQ4N in these areas.
Synthesis Methods
The synthesis of AQ4N is a multi-step process that involves the reaction of anthracene-9,10-dione with 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is obtained after purification by column chromatography or recrystallization.
Scientific Research Applications
AQ4N has been extensively studied for its potential use in cancer treatment. The compound has been shown to selectively target hypoxic cells, which are often found in solid tumors. AQ4N is a prodrug that is activated under hypoxic conditions, which makes it an ideal candidate for cancer treatment. The compound has also been studied for its potential use in combination therapy with other anticancer drugs.
properties
CAS RN |
15958-61-9 |
|---|---|
Product Name |
9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]- |
Molecular Formula |
C26H17NO4S |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
1-[4-(benzenesulfonyl)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C26H17NO4S/c28-25-20-9-4-5-10-21(20)26(29)24-22(25)11-6-12-23(24)27-17-13-15-19(16-14-17)32(30,31)18-7-2-1-3-8-18/h1-16,27H |
InChI Key |
KENBLFRKIMERGS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Other CAS RN |
15958-61-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



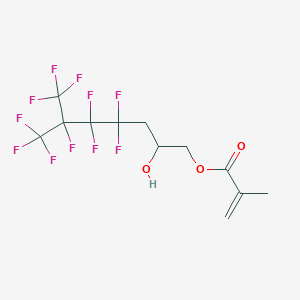
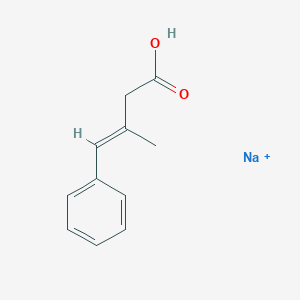

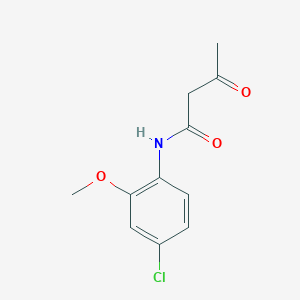
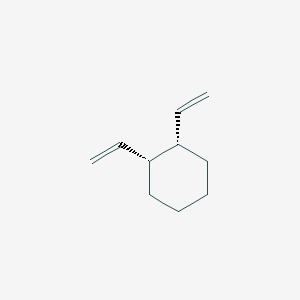
![N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B95101.png)
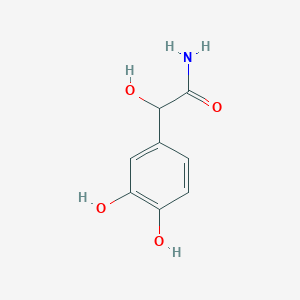
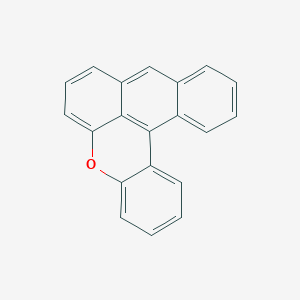
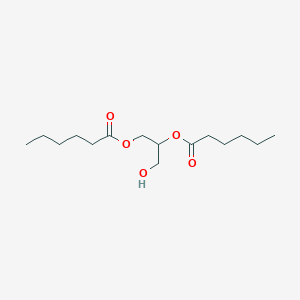
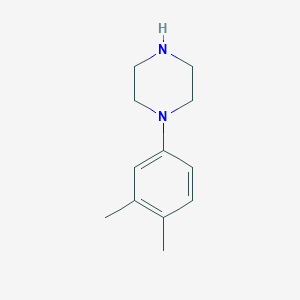
![1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B95110.png)
